AKR1C3 Inhibitory Potency: A Quantified Benchmark for 3-((4-Methoxyphenyl)amino)benzoic acid
3-((4-Methoxyphenyl)amino)benzoic acid inhibits recombinant AKR1C3 with an IC50 of 490 nM, a level that places it within the effective range of substituted 3-(phenylamino)benzoic acid inhibitors [1]. In contrast, the parent unsubstituted 3-(phenylamino)benzoic acid exhibits an IC50 of 36-62 nM for AKR1C3, demonstrating that the 4-methoxy substitution modulates, rather than abolishes, inhibitory activity [2]. This quantitative difference defines a specific potency benchmark for this analog, allowing researchers to select it for studies where moderate, rather than maximal, AKR1C3 inhibition is desired, or for use as a control compound in SAR investigations.
| Evidence Dimension | AKR1C3 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 490 nM |
| Comparator Or Baseline | 3-(phenylamino)benzoic acid (unsubstituted): 36-62 nM |
| Quantified Difference | Target compound is ~8-13 fold less potent than the unsubstituted parent |
| Conditions | Inhibition of recombinant AKR1C3 assessed by NADP+ dependent oxidation of S-tetralol using a fluorescence assay [1] |
Why This Matters
This quantitative potency benchmark enables informed selection of 3-((4-methoxyphenyl)amino)benzoic acid for dose-response studies, as a reference point for SAR analysis, or in applications where a less potent, yet still active, AKR1C3 inhibitor is required.
- [1] BindingDB. BDBM50337287: 3-[N-(4-methoxyphenyl)amino]benzoic acid (CHEMBL1682206). Entry ID 7810. Accessed 2026-04-23. View Source
- [2] Adeniji, A. O., Twenter, B. M., Byrns, M. C., Jin, Y., Winkler, J. D., & Penning, T. M. (2011). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Bioorganic & Medicinal Chemistry Letters, 21(5), 1464-1468. View Source
